Clioquinol (130-26-7) vs. Nitroxoline: Cytotoxicity and Metal Ionophore Specificity in Human Cancer Cell Lines
In a direct comparison of clioquinol and its analog nitroxoline (8-hydroxy-5-nitroquinoline) across human cancer cell lines, nitroxoline exhibited an IC50 that was five to ten fold lower (more potent) than clioquinol [1]. Mechanistically, this difference is attributed to nitroxoline's lack of zinc ionophore activity, unlike clioquinol, which actively mobilizes zinc [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 value (specific numerical value not provided in abstract, stated as baseline) |
| Comparator Or Baseline | Nitroxoline (8-hydroxy-5-nitroquinoline) |
| Quantified Difference | 5 to 10 fold lower IC50 for Nitroxoline |
| Conditions | Human cancer cell lines (in vitro cytotoxicity assay) |
Why This Matters
Procurement decisions for anticancer research must differentiate between a halogenated zinc ionophore (clioquinol) and a non-ionophore nitro-substituted analog with superior potency (nitroxoline), as they operate via distinct cell death mechanisms.
- [1] Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W. Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. doi:10.1016/j.canlet.2011.06.032 View Source
